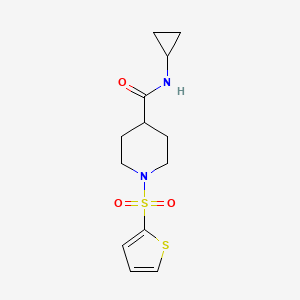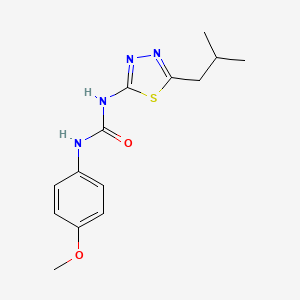
4-bromo-2-formylphenyl 3-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-formylphenyl 3-chlorobenzoate (BFCB) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BFCB is a derivative of benzoic acid and has a molecular weight of 341.6 g/mol.
Mecanismo De Acción
The mechanism of action of 4-bromo-2-formylphenyl 3-chlorobenzoate is not fully understood. However, studies have shown that 4-bromo-2-formylphenyl 3-chlorobenzoate inhibits the activity of certain enzymes that are involved in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, which are known to play a key role in the development of inflammatory diseases.
Biochemical and Physiological Effects:
4-bromo-2-formylphenyl 3-chlorobenzoate has been shown to have a number of biochemical and physiological effects. Studies have shown that 4-bromo-2-formylphenyl 3-chlorobenzoate can reduce the production of pro-inflammatory cytokines, inhibit the activity of certain enzymes involved in the inflammatory response, and induce apoptosis in cancer cells. 4-bromo-2-formylphenyl 3-chlorobenzoate has also been shown to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-bromo-2-formylphenyl 3-chlorobenzoate is its ease of synthesis. 4-bromo-2-formylphenyl 3-chlorobenzoate can be synthesized using a simple and efficient method, making it a cost-effective option for laboratory experiments. However, one of the limitations of 4-bromo-2-formylphenyl 3-chlorobenzoate is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its activity.
Direcciones Futuras
There are several future directions for research on 4-bromo-2-formylphenyl 3-chlorobenzoate. One area of research is in the development of new drugs for the treatment of cancer and other inflammatory diseases. Another area of research is in the development of new methods for synthesizing 4-bromo-2-formylphenyl 3-chlorobenzoate. Additionally, further studies are needed to better understand the mechanism of action of 4-bromo-2-formylphenyl 3-chlorobenzoate and its potential applications in scientific research.
In conclusion, 4-bromo-2-formylphenyl 3-chlorobenzoate is a chemical compound that has potential applications in scientific research. Its ease of synthesis, anti-inflammatory and anti-tumor properties, and antioxidant properties make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
4-bromo-2-formylphenyl 3-chlorobenzoate can be synthesized using a simple and efficient method. The synthesis of 4-bromo-2-formylphenyl 3-chlorobenzoate involves the reaction of 3-chlorobenzoic acid with 4-bromo-2-formylphenylboronic acid in the presence of a palladium catalyst. The reaction takes place in a solvent system consisting of tetrahydrofuran and water at room temperature. The product is then purified using column chromatography to obtain pure 4-bromo-2-formylphenyl 3-chlorobenzoate.
Aplicaciones Científicas De Investigación
4-bromo-2-formylphenyl 3-chlorobenzoate has been extensively studied for its potential applications in scientific research. One of the key areas of research is in the development of new drugs. 4-bromo-2-formylphenyl 3-chlorobenzoate has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases.
Propiedades
IUPAC Name |
(4-bromo-2-formylphenyl) 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClO3/c15-11-4-5-13(10(6-11)8-17)19-14(18)9-2-1-3-12(16)7-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKYAAVHSAHEDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OC2=C(C=C(C=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5843295.png)



![1-[(4-fluorophenyl)sulfonyl]-4-(3-methylbenzoyl)piperazine](/img/structure/B5843312.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5843332.png)
![8-ethoxy-1,3-dimethyl-6-(2-thienyl)-4H-cyclohepta[c]furan-4-one](/img/structure/B5843335.png)


![2-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}benzonitrile](/img/structure/B5843356.png)
![methyl 3-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5843366.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5843391.png)
![4-{[(4-chlorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B5843396.png)